molecular formula C18H18N4O4 B5312680 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid

4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B5312680
M. Wt: 354.4 g/mol
InChI Key: DXHPSFWYEYXTGK-UHFFFAOYSA-N
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Description

4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole moiety, an oxazole ring, and a piperidine carboxylic acid group

Properties

IUPAC Name

4-(benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12-15(26-11-20-12)16(23)21-8-6-18(7-9-21,17(24)25)22-10-19-13-4-2-3-5-14(13)22/h2-5,10-11H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPSFWYEYXTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N2CCC(CC2)(C(=O)O)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and oxazole intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, leading to the development of new treatments.

Industry

In industry, this compound could be used in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid include other benzimidazole derivatives, oxazole-containing compounds, and piperidine carboxylic acids. Examples include:

  • Benzimidazole-1-yl derivatives
  • Oxazole-5-carbonyl compounds
  • Piperidine-4-carboxylic acids

Uniqueness

What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties

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